molecular formula C9H13ClN6 B2599773 6-(piperazin-1-yl)-9H-purine hydrochloride CAS No. 1179486-17-9

6-(piperazin-1-yl)-9H-purine hydrochloride

Cat. No.: B2599773
CAS No.: 1179486-17-9
M. Wt: 240.7
InChI Key: JDVBVKYUAFYVFW-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)-9H-purine hydrochloride is a chemical compound that belongs to the class of purine derivatives It features a purine ring system substituted at the 6-position with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(piperazin-1-yl)-9H-purine hydrochloride typically involves the reaction of 6-chloropurine with piperazine under suitable conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially converting it to dihydropurine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the purine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Piperazin-1-yl)-9H-purine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)-9H-purine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The purine ring can mimic natural purines, allowing the compound to interfere with nucleic acid synthesis or signal transduction pathways.

Comparison with Similar Compounds

    6-(Morpholin-4-yl)-9H-purine: Similar structure but with a morpholine ring instead of piperazine.

    6-(Pyrrolidin-1-yl)-9H-purine: Contains a pyrrolidine ring instead of piperazine.

    6-(Piperidin-1-yl)-9H-purine: Features a piperidine ring instead of piperazine.

Uniqueness: 6-(Piperazin-1-yl)-9H-purine hydrochloride is unique due to the presence of the piperazine ring, which provides distinct pharmacokinetic and pharmacodynamic properties. The piperazine ring enhances water solubility and bioavailability, making it a valuable scaffold in drug design.

Biological Activity

6-(Piperazin-1-yl)-9H-purine hydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is notable for its interactions with various biological macromolecules and cellular processes, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

Chemical Formula: C8H10ClN5

Molecular Weight: 201.65 g/mol

The compound features a piperazine moiety attached to the purine core, which is essential for its biological activity. The presence of the hydrochloride salt enhances its solubility and stability in biological systems.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound can modulate various signaling pathways, potentially influencing processes such as cell proliferation, apoptosis, and metabolic regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, inducing apoptosis and cell cycle arrest. For instance, in a study involving HL-60 leukemia cells, treatment with the compound resulted in significant apoptosis rates compared to controls (approximately 40% apoptotic cells) .

Receptor Interaction

The compound has been identified as a potent antagonist of the human cannabinoid receptor type 1 (hCB1). This interaction suggests potential applications in treating conditions such as obesity and metabolic syndrome. The binding affinity (Ki values) for hCB1 has been reported to be as low as 3 nM, indicating high potency .

Study 1: Anticancer Activity

In a study assessing the anticancer effects of various purine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that it induced apoptosis effectively and complied with Lipinski's rules for drug-likeness, making it a promising candidate for further development .

Study 2: Cannabinoid Receptor Antagonism

Another investigation focused on the structure-activity relationship (SAR) of piperazine-substituted purines revealed that modifications to the piperazine group significantly impacted receptor selectivity and potency. The study concluded that compounds like this compound could be optimized for peripheral selectivity, reducing central nervous system side effects while retaining therapeutic efficacy .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique profile:

Compound NameKi (nM)SelectivityNotable Activities
6-(Piperazin-1-yl)-9H-purine3HighAntagonist of hCB1
4-Methoxy-2-(piperidin-4-yloxy)120ModerateVarious cellular processes
2,4-Dichlorophenyl analogueN/ALowPeripheral selectivity

Properties

IUPAC Name

6-piperazin-1-yl-7H-purine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;/h5-6,10H,1-4H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVBVKYUAFYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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